3,5-Dimethyl-4-octanone

Beschreibung

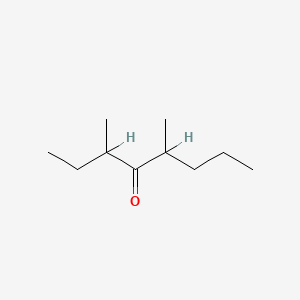

3,5-Dimethyl-4-octanone (CAS 7335-17-3) is a branched-chain ketone with the molecular formula C₁₀H₁₈O. Structurally, it features a carbonyl group at position 4 of an octane backbone, flanked by methyl substituents at positions 3 and 5 (Figure 1). This compound has garnered attention due to its diverse biological and industrial relevance:

- Biological Significance: It is identified as a volatile organic compound (VOC) in human induced pluripotent stem cells (hiPSCs), showing significantly different abundance compared to early neural progenitors (NPs) .

- Antifungal Activity: The compound is a dominant component in the butanol fraction of plant extracts, demonstrating activity against Candida glabrata. While its individual antifungal mechanism remains uncharacterized, synergistic interactions with other components are hypothesized .

- Natural Occurrence: It constitutes 0.1% of eucalyptus oil, suggesting a role in plant secondary metabolism .

Eigenschaften

IUPAC Name |

3,5-dimethyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-7-9(4)10(11)8(3)6-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYIOWIWNUWNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338017 | |

| Record name | 3,5-Dimethyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-17-3 | |

| Record name | 3,5-Dimethyl-4-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-octanone can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethyl-4-octanol using a suitable alkyl halide in the presence of a strong base. Another method includes the oxidation of 3,5-dimethyl-4-octanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. One such method involves the catalytic hydrogenation of 3,5-dimethyl-4-octene in the presence of a metal catalyst like palladium or platinum. This process is carried out under controlled temperature and pressure conditions to achieve optimal results.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-octanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to 3,5-dimethyl-4-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

Oxidation: 3,5-Dimethyl-4-octanoic acid.

Reduction: 3,5-Dimethyl-4-octanol.

Substitution: Various substituted ketones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-octanone has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-octanone involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include the activation of the carbonyl group and subsequent nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Dimethyl-4-octanone with analogous ketones, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Comparison

Key analogs include:

4-Methyl-5-nonanone (CAS 35900-26-6): A longer-chain ketone (C₁₀H₁₈O) with methyl groups at positions 4 and 5 on a nonane backbone.

3-Ethyl-4-octanone (CAS 19781-29-4): Features an ethyl substituent at position 3 instead of a methyl group (C₁₀H₁₈O).

Cyclobutyl Methyl Ketone (CAS 3019-25-8): A cyclic analog with a cyclobutane ring (C₆H₁₀O).

Table 1: Structural and Functional Comparison

Implications of Structural Differences

- Branching and Chain Length: The methyl groups at C3 and C5 in this compound enhance steric hindrance compared to linear analogs like 4-Methyl-5-nonanone.

- Substituent Size: The ethyl group in 3-Ethyl-4-octanone may alter metabolic stability or receptor interactions compared to methyl substituents.

- Cyclic vs. Acyclic Systems : Cyclobutyl Methyl Ketone’s rigid structure likely reduces conformational flexibility, limiting biological interactions compared to acyclic analogs.

Biologische Aktivität

3,5-Dimethyl-4-octanone (C₁₀H₂₀O) is an organic compound with notable biological activity that is increasingly being studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure, flanked by two methyl groups at the 3 and 5 positions of the octane chain. This unique arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its hydroxyl group, which facilitates hydrogen bonding. This property enhances its interaction with various biological receptors and enzymes, potentially altering their activity. Research indicates that it may function as a signaling molecule or pheromone, influencing various physiological processes.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its interaction with microbial membranes could disrupt cellular integrity, leading to cell death.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.

- Neuroprotective Effects : Research indicates potential neuroprotective roles through the modulation of neurotransmitter systems, particularly involving glycine receptors .

Study on Phagocytosis Inhibition

A study investigated the effects of various aliphatic alcohols on monocyte phagocytosis. It was found that aliphatic alcohols could suppress phagocytic activity in a concentration-dependent manner. Although this study did not focus solely on this compound, it highlights the broader implications of aliphatic compounds in immune response modulation .

Interaction with Glycine Receptors

Research on aliphatic alcohols demonstrated that compounds with similar structures to this compound could inhibit glycine receptor functions in neurons. This suggests that this compound might also affect synaptic transmission and neuronal excitability .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Methyl-4-octanol | C₉H₁₈O | Similar signaling properties |

| 2-Methyl-3-octanol | C₈H₁₈O | Varying receptor interactions |

| 4-Octanol | C₈H₁₈O | Less pronounced biological effects |

Ongoing Research Directions

Research is ongoing to elucidate the precise mechanisms by which this compound interacts with biological systems. Future studies are expected to focus on:

- Therapeutic Applications : Investigating its use in treating inflammatory diseases or infections.

- Metabolic Pathways : Understanding how it affects metabolic processes at the cellular level.

- Safety Profile : Evaluating its toxicity and side effects in various biological contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.